![molecular formula C19H32BN3O4 B1460276 1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester CAS No. 1401697-46-8](/img/structure/B1460276.png)
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Overview
Description
The compound “1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound might be used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the pyrazole ring . The tetramethyl-1,3,2-dioxaborolan-2-yl group could be introduced through a boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, as well as the tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
As a boronic ester, this compound could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . The presence of the piperidine and pyrazole rings could also allow for various other chemical transformations, depending on the specific reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could impart basicity, while the pyrazole ring could contribute to its aromaticity . The tetramethyl-1,3,2-dioxaborolan-2-yl group could influence its reactivity in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
PROTAC Development
This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .
Targeted Protein Degradation
The compound plays a crucial role in targeted protein degradation . This is a therapeutic approach that involves the use of small molecules to induce the degradation of specific proteins .
Borylation of Alkylbenzenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes . This process is usually carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used in the hydroboration of alkyl or aryl alkynes and alkenes . This reaction is typically performed in the presence of transition metal catalysts .
Synthesis of Biologically Active Compounds
The compound is an important intermediate in the synthesis of many biologically active compounds . For example, it has been used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
Research and Development of New Drugs
The unique structure and properties of this compound make it a valuable tool in the research and development of new drugs . Its use in the synthesis of various pharmaceutical intermediates expands the possibilities for discovering new therapeutic agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-11-8-14(9-12-22)23-13-10-15(21-23)20-26-18(4,5)19(6,7)27-20/h10,13-14H,8-9,11-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIDPLVRGIZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.